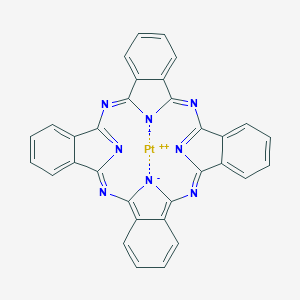

(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of platinum phthalocyanines involves complex coordination chemistry, often requiring controlled conditions to achieve the desired substitution and coordination patterns. Octakis(dodecyloxy)platinum(II) phthalocyanine, a related compound, exhibits mesomorphic properties and forms aggregates in organic solvents, indicating its potential for creating nanometre-scale gratings and structures (Vacus et al., 1992).

Molecular Structure Analysis

Platinum phthalocyanines exhibit a variety of molecular structures, including hexagonal columnar structures in some cases. The electronic state of these compounds has been analyzed through techniques such as X-ray photoelectron spectroscopy, revealing the oxidation state of platinum and the environment of the nitrogen atoms in the compound (Kim, Lee, & Kim, 1997).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, forming aggregates and exhibiting behaviors such as dimerization. The coordination chemistry of platinum phthalocyanines with other elements, such as copper, silver, and palladium, has also been explored, showing diverse coordination modes and luminescence behaviors (Keskin et al., 2019).

Physical Properties Analysis

The physical properties of platinum phthalocyanines include liquid-crystalline phases, with some compounds remaining stable up to their decomposition temperature. X-ray diffraction studies have provided insights into the hexagonal columnar structures and intracolumnar platinum spacing, which is crucial for understanding the material's mesomorphic properties (Vacus et al., 1993).

Chemical Properties Analysis

The chemical properties of platinum phthalocyanines are influenced by their molecular structure and coordination chemistry. Studies have shown that these compounds can exhibit luminescence and have been investigated for their electrochemical characteristics, such as conductivity and oxidation behavior. The synthesis of complexes with specific ligands demonstrates the versatility of these compounds in forming structures with unique chemical and physical properties (Alonso et al., 2001).

Scientific Research Applications

1. Corrosion Inhibitors

Phthalocyanine derivatives, including (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum, are noted for their significant role as corrosion inhibitors. The presence of nitrogen atoms with free unshared electron pairs and aromatic rings with extensively conjugated π-electrons enables these compounds to form strong chelating complexes with metallic atoms. This property renders them excellent anticorrosive materials in various conditions, effectively retarding both anodic and cathodic reactions and mostly behaving as mixed-type inhibitors (Verma et al., 2021).

2. Catalysis

The (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum compound is part of a broader class of compounds, including platinum-gold and palladium-gold cluster compounds, known for their applications in catalysis. These cluster compounds, stabilized by various ligands, exhibit significant activity for hydrogen activation and can serve as models for bimetallic surfaces, providing insights into the synergism observed in heterogeneous catalysts (Pignolet et al., 1995).

3. Environmental Interactions and Bioavailability

An increased use of platinum group elements, including (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum, in various applications such as automobile catalysts has raised concerns over their environmental and biological accumulation. Studies have shown that these elements can transform into more mobile species in the environment and may reach water bodies through stormwater transport. Moreover, they can be taken up by plants and animals, indicating the need for ongoing research on their bioavailability, behavior, and potential toxicity (Ek et al., 2004).

4. Platinum Dissolution and Stability

The behavior of platinum in various environments, including those relevant to fuel cell technology, has been extensively studied. Research has focused on the dissolution mechanisms of platinum, which is crucial for understanding the stability and long-term performance of platinum-based catalysts in fuel cells. These insights are critical for the design of more durable and efficient energy systems (Cherevko et al., 2016).

properties

IUPAC Name |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;platinum(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Pt/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGQLQSDQXOIBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pt+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16N8Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum | |

CAS RN |

14075-08-2 |

Source

|

| Record name | Platinum phthalocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14075-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]platinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)